4,5-Dichloro-2-methylphenol
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Overview
Description
4,5-Dichloro-2-methylphenol is an organic compound with the molecular formula C7H6Cl2O. It is a derivative of phenol, where two chlorine atoms are substituted at the 4th and 5th positions, and a methyl group is substituted at the 2nd position on the benzene ring. This compound is known for its antiseptic and disinfectant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-methylphenol can be synthesized through various methods. One common method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of chlorine atoms at the desired positions on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of less chlorinated phenols or dechlorinated products.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
4,5-Dichloro-2-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s antiseptic properties make it useful in microbiological studies to control microbial growth.
Medicine: It is explored for its potential use in disinfectants and antiseptic formulations.
Industry: The compound is used in the formulation of industrial disinfectants and preservatives.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylphenol involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The presence of chlorine atoms enhances the compound’s ability to penetrate and disrupt microbial cells.
Comparison with Similar Compounds
- 4-Chloro-2-methylphenol
- 5-Chloro-2-methylphenol
- 2,4-Dichloro-6-methylphenol
Comparison: 4,5-Dichloro-2-methylphenol is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to 4-Chloro-2-methylphenol and 5-Chloro-2-methylphenol, the presence of two chlorine atoms in the 4th and 5th positions enhances its antiseptic properties. Additionally, 2,4-Dichloro-6-methylphenol, with an additional chlorine atom, may exhibit different reactivity and efficacy in various applications.
Properties
IUPAC Name |
4,5-dichloro-2-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWZTDHXTALQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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